4-Hepten-2-one, 6-methyl-
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Overview
Description
6-Methyl-4-heptene-2-one is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a distinctive odor and is commonly used in the flavor and fragrance industry. This compound is also known by other names such as methylheptenone and prenylacetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-4-heptene-2-one can be synthesized through various methods. One common synthetic route involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-Methyl-4-heptene-2-one . Another method involves the reaction of isobutene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) to yield the compound .
Industrial Production Methods
In industrial settings, the production of 6-Methyl-4-heptene-2-one often involves large-scale chemical reactions using readily available starting materials such as isoprene and acetone. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-heptene-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-4-heptene-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-4-heptene-2-one involves its interaction with specific molecular targets and pathways. In plants, it has been shown to induce programmed cell death (PCD) by activating certain genes and signaling pathways. For example, it promotes the expression of genes such as PbrCNGC1, PbrGnai1, PbrACD6, and PbrSOBIR1, which are involved in the PCD process . Additionally, transcription factors like PbrWRKY2, PbrWRKY34, and PbrWRKY39 regulate the expression of these genes .
Comparison with Similar Compounds
6-Methyl-4-heptene-2-one can be compared with other similar compounds such as:
6-Methyl-5-hepten-2-one: Another isomer with similar properties but different structural arrangement.
2-Methyl-2-hepten-6-one: Another isomer with a different position of the double bond and methyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to their structural differences.
Properties
IUPAC Name |
(E)-6-methylhept-4-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURQIFMXMISCGV-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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